N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
The compound contains several interesting functional groups including a furan ring, a thiophene ring, an amide group, and a sulfanyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, the introduction of the hydroxyethyl group, and the formation of the amide bond. The exact synthetic route would depend on the starting materials available and the desired yield and purity .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its molecular formula and the known structures of the functional groups it contains. The furan and thiophene rings are five-membered rings with heteroatoms, and the amide group consists of a carbonyl group (C=O) and a nitrogen .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The furan and thiophene rings might undergo electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. The presence of the furan and thiophen rings might confer aromaticity, which could affect its chemical stability and reactivity. The amide group could form hydrogen bonds, which might influence its solubility in different solvents .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s intended to be a material, its properties would depend on its physical and chemical structure .
Safety and Hazards
Future Directions
The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. If it has interesting material properties, it could be explored for use in various technologies .
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-26-13-5-2-4-12(10-13)21-19(24)18(23)20-11-14(22)16-7-8-17(27-16)15-6-3-9-25-15/h2-10,14,22H,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMONVWSJNCFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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